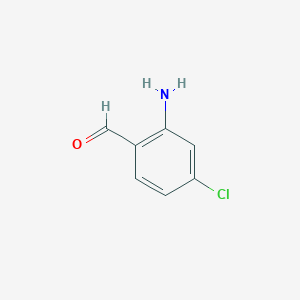

2-Amino-4-chlorobenzaldehyde

描述

Significance in Synthetic Organic Chemistry

The importance of 2-amino-4-chlorobenzaldehyde in synthetic organic chemistry stems from its role as a versatile starting material. The presence of the amino and aldehyde groups allows for facile construction of various heterocyclic systems through condensation and cyclization reactions. The chlorine atom, on the other hand, can be retained in the final product to modulate its electronic properties or can be a site for further functionalization through nucleophilic substitution or cross-coupling reactions.

This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. For instance, it serves as a precursor in the synthesis of certain robenidine (B1679493) analogues, which have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). chemicalbook.com Its derivatives are also utilized in the preparation of Schiff bases, which can act as ligands for metal complexes with potential biological activities. smolecule.com

The reactivity of this compound has been explored in various multi-component reactions, which are highly efficient processes that allow for the synthesis of complex molecules in a single step. These reactions often lead to the formation of diverse heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Overview of Historical Research and Development

Historically, research on this compound and its derivatives has been driven by the need for efficient synthetic routes to complex molecules. Early studies likely focused on the fundamental reactivity of the compound, exploring the independent and cooperative roles of its three functional groups. Over time, the focus has shifted towards its application as a strategic starting material in the total synthesis of natural products and the development of new pharmaceuticals.

A notable application that highlights its importance is in the synthesis of the broad-spectrum antibiotic chloramphenicol, where a related compound, 4-chlorobenzaldehyde (B46862), is a key precursor. google.com While not a direct historical application of this compound itself, this demonstrates the utility of the chlorobenzaldehyde scaffold in medicinal chemistry.

More recent research has focused on developing greener and more efficient synthetic methodologies involving this compound. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. For example, studies have explored its use in the synthesis of quinoline (B57606) derivatives and neocryptolepine (B1663133) analogues, which are classes of compounds with significant biological activities. rsc.org The development of one-pot synthesis methods for creating complex heterocyclic systems from this compound continues to be an active area of research. researchgate.netderpharmachemica.com

The compound's utility is further demonstrated in its use for synthesizing various heterocyclic structures like pyrans and thieno[2,3-d]pyrimidines through different reaction strategies. iucr.orgiucr.orgacs.orgnih.gov The ongoing exploration of its reactivity in diverse chemical transformations ensures its continued relevance in modern organic synthesis.

Interactive Data Table: Reactions of this compound and its Derivatives

| Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| 2-Aminopyridine (B139424), 4-Chlorobenzaldehyde | Glacial Acetic Acid | Schiff Base | Not specified | derpharmachemica.com |

| Indoles, this compound | p-TsOH or TFA | Quinolines | 75-79% | rsc.org |

| 4-Chlorobenzaldehyde, Malononitrile (B47326), Dimedone | CuFe2O4@starch | 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 95% | nih.gov |

| 2-Chlorobenzaldehyde (B119727), Malononitrile, Resorcinol | K2CO3 | 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile | Not specified | iucr.orgiucr.org |

| 2-Chlorobenzaldehyde, α-thiocyanatoacetophenone, Cyanothioacetamide | 10% aq KOH | trans-2-Amino-4-(2-chlorophenyl)-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile | 37% | acs.orgnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXCOXXJTWKDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460077 | |

| Record name | 2-Amino-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59236-37-2 | |

| Record name | 2-Amino-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Amino-4-chlorobenzaldehyde

Traditional synthesis of this compound relies on foundational organic reactions, including the reduction of nitro groups, direct halogenation, and the oxidation of alcohols.

Reduction of Nitro Precursors

A primary and widely utilized method for synthesizing this compound is the selective reduction of its corresponding nitro precursor, 4-chloro-2-nitrobenzaldehyde (B15764). This transformation is crucial as it must selectively reduce the nitro group to an amine while leaving the aldehyde functional group intact. The reduction of aromatic nitro compounds is a fundamental reaction in organic chemistry. wikipedia.org

Two common approaches for this conversion are catalytic hydrogenation and chemical reduction with metals.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of nitro groups. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under pressure. This method is often highly efficient and produces clean products. For instance, the selective hydrogenation of other substituted nitrobenzaldehydes, such as 4-nitrobenzaldehyde, has been successfully demonstrated using various metal catalysts. semanticscholar.orgresearchgate.net

Metal-Based Chemical Reduction : A classic and effective method involves the use of a metal, such as iron (Fe), in an acidic medium like acetic acid or in the presence of ammonium (B1175870) chloride. commonorganicchemistry.comnih.govresearchgate.net This approach is known for its excellent chemoselectivity, as it can reduce the nitro group without affecting other potentially reducible groups like aldehydes or halogens. commonorganicchemistry.comscispace.com The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.

| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages |

| Catalytic Hydrogenation | H₂ / Pd/C | Pressurized H₂ atmosphere, various solvents (e.g., ethanol) | High efficiency, clean reaction |

| Chemical Reduction | Fe / Acetic Acid | Acidic aqueous solution, often heated | High chemoselectivity, cost-effective |

Direct Halogenation of Amino-Substituted Benzaldehydes

The synthesis of this compound via the direct electrophilic chlorination of 2-aminobenzaldehyde (B1207257) presents significant regiochemical challenges. The substitution pattern on the aromatic ring is directed by two groups with conflicting influences. The activating amino group (-NH₂) is an ortho-, para- director, while the deactivating aldehyde group (-CHO) is a meta- director.

For an incoming electrophile like Cl⁺, the amino group would direct substitution to positions 3 and 5 (ortho and para relative to the amino group), whereas the aldehyde group would also direct to positions 3 and 5 (meta relative to the aldehyde). Therefore, direct chlorination is highly unlikely to yield the desired 4-chloro isomer as the primary product. Instead, a mixture of 3-chloro, 5-chloro, and potentially dichlorinated products would be expected. Due to these control issues, this pathway is not considered a synthetically viable or established route for the specific preparation of this compound. Alternative strategies that install the substituents in a more controlled sequence, such as starting with a pre-halogenated nitrobenzene, are strongly preferred.

Oxidation of Corresponding Alcohols

An effective and common route to this compound involves the chemoselective oxidation of the corresponding alcohol, (2-amino-4-chlorophenyl)methanol (B1598740). iitm.ac.in This method requires an oxidizing agent that is mild enough to convert the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid or reacting with the electron-rich aniline (B41778) ring.

Manganese Dioxide : Activated manganese dioxide (MnO₂) is a widely used reagent for the oxidation of benzylic and allylic alcohols. It is known for its high chemoselectivity, making it ideal for substrates containing other sensitive functional groups, such as amines. The reaction is typically performed in a chlorinated solvent like chloroform (B151607) at room temperature or with gentle heating. prepchem.com

TEMPO-Based Oxidation : The use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts in conjunction with a stoichiometric co-oxidant (like sodium hypochlorite) provides a highly efficient and selective method for oxidizing primary alcohols to aldehydes. organic-chemistry.org This system works under mild conditions and is compatible with a wide range of functional groups. nih.gov

| Method | Oxidizing Agent/Catalyst | Typical Conditions | Advantages |

| Manganese Dioxide Oxidation | Activated MnO₂ | Chloroform, room temperature | High chemoselectivity, mild conditions |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst) + NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O) | High selectivity, catalytic, mild |

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, recent efforts have focused on developing more environmentally benign methods for synthesis. These include minimizing solvent use and employing energy-efficient activation techniques.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing waste and often simplifying experimental procedures. These reactions can be carried out by mechanically grinding the solid reactants, sometimes with a catalytic amount of a solid support or base.

For instance, the synthesis of chalcones has been successfully demonstrated through the solvent-free aldol (B89426) condensation of various substituted benzaldehydes (including 4-chlorobenzaldehyde) with acetophenones, using solid sodium hydroxide (B78521) and a mortar and pestle. nih.govcem.com This demonstrates the feasibility of conducting reactions with benzaldehyde (B42025) derivatives under neat conditions. researchgate.net Applying this principle, a hypothetical solvent-free synthesis of this compound could involve the solid-state oxidation of (2-amino-4-chlorophenyl)methanol using an oxidant like Magtrieve™ (a magnetically retrievable form of CrO₂), which has been used in other solvent-free alcohol oxidations. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. uzh.chemich.edu This technique is a cornerstone of green chemistry as it is highly energy-efficient. researchgate.net

The key synthetic transformations required for producing this compound are well-suited to microwave assistance:

Microwave-Assisted Nitro Reduction : The reduction of aromatic nitro compounds can be significantly accelerated using microwave irradiation. cem.com Studies have shown successful reduction of nitroarenes using various reducing systems under microwave conditions, achieving in minutes what might take hours with conventional refluxing. uzh.chresearchgate.netresearchgate.net

Microwave-Assisted Alcohol Oxidation : The oxidation of alcohols to aldehydes is another reaction that benefits greatly from microwave heating. cem.com Various protocols using different oxidizing agents, including hydrogen peroxide or solid-supported oxidants, have been developed to efficiently produce carbonyl compounds in short reaction times under microwave irradiation. researchgate.netresearchgate.net

The application of microwave technology to the established routes—namely, the reduction of 4-chloro-2-nitrobenzaldehyde or the oxidation of (2-amino-4-chlorophenyl)methanol—offers a powerful green alternative to traditional synthetic protocols.

On-Water Synthesis Protocols

The use of water as a reaction medium represents a significant advancement in green chemistry, offering an alternative to volatile and often toxic organic solvents. "On-water" synthesis, where reactions are performed in an aqueous suspension or emulsion, can lead to enhanced reaction rates and selectivities. This methodology has been explored for reactions involving benzaldehyde derivatives. For instance, a clean and efficient "on-water" mediated synthesis of 2-substituted benzothiazoles has been reported from the reaction of aromatic aldehydes, such as 4-chlorobenzaldehyde (B46862), with 2-aminothiophenol (B119425) at elevated temperatures. researchgate.net Similarly, the synthesis of 2-amino-4H-chromenes has been achieved through reactions of aldehydes, malononitrile (B47326), and a phenol (B47542) derivative using copper (II) sulfate (B86663) pentahydrate as a catalyst in water, highlighting water as an optimal solvent for yield and reaction time. researchgate.net These protocols demonstrate the potential of aqueous media for the clean synthesis of heterocyclic compounds derived from substituted benzaldehydes. researchgate.netoiccpress.com

Catalytic Systems for Sustainable Production

The development of efficient and reusable catalytic systems is central to sustainable chemical manufacturing. These systems aim to reduce energy consumption, minimize waste, and utilize environmentally benign materials. Innovations in catalysis, particularly in the fields of metal-organic frameworks, nanocatalysts, ionic liquids, and organocatalysis, are paving the way for greener synthetic routes applicable to the production and transformation of aromatic aldehydes.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area, tunable porosity, and chemically versatile nature make them promising candidates for heterogeneous catalysis. researchgate.netresearchgate.net MOFs can be designed with specific active sites, including unsaturated metal sites or functionalized organic linkers, to catalyze various organic transformations. researchgate.netrsc.org

Amino-functionalized MOFs, in particular, have been synthesized and used as supports for catalytically active nanoparticles. researchgate.netrsc.org For example, highly dispersed gold nanoparticles have been immobilized on amino-functionalized MOFs, creating a robust catalyst for reactions like the base-free aerobic oxidation of alcohols under ambient conditions. researchgate.netrsc.org The catalyst demonstrates high activity and can be recovered and reused multiple times without significant loss of performance. researchgate.netrsc.org The application of MOFs has been demonstrated in Knoevenagel condensation reactions, which are crucial for C-C bond formation, involving various benzaldehydes. researchgate.net These examples underscore the potential of MOFs as stable and recyclable catalysts in the synthesis and derivatization of complex molecules like this compound.

Table 1: Examples of MOF-Catalyzed Reactions

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Hf(IV) MOF | Benzaldehyde, Malonic acid | Cinnamic acid derivative | Heterogeneous, reusable up to 6 cycles. researchgate.net |

| Au@Amino-MOF | Alcohols | Aldehydes/Ketones | Base-free aerobic oxidation, reusable. researchgate.netrsc.org |

| MOF-Cr | 4-Nitrobenzaldehyde, Ethyl cyanoacetate | (E)-ethyl 2-cyano-3-phenylacrylate | High BET area, thermally stable. researchgate.net |

Nanocatalysts, with dimensions typically ranging from 1 to 100 nm, offer significant advantages over their bulk counterparts due to their high surface-to-volume ratio and unique electronic properties. These features lead to increased catalytic activity, higher selectivity, and milder reaction conditions, aligning with the principles of green chemistry. ajgreenchem.comajgreenchem.com The use of nanocatalysts can reduce energy consumption and the formation of unwanted byproducts.

Various synthesis methods, including sol-gel processes, are employed to create nanocatalysts with controlled porosity and high surface areas, enhancing their performance. ajgreenchem.comajgreenchem.com Carbon-based nanomaterials, such as carbon nanotubes and graphene, have been used as supports for metal nanoparticles, preventing aggregation and improving recyclability in C-C coupling reactions. researchgate.net Phyto-nanocatalysis, which uses plant extracts for the synthesis of nanoparticles, represents an emerging eco-friendly approach. mdpi.com These advanced catalytic systems have been successfully applied in the synthesis of diverse heterocyclic compounds and other fine chemicals, demonstrating their potential for sustainable industrial processes. ajgreenchem.comajgreenchem.comresearchgate.net

Ionic liquids (ILs) are salts with low melting points, often below 100 °C, that exist as liquids over a wide temperature range. ionike.com They are considered green solvents due to their negligible vapor pressure, high thermal stability, and tunable solvating properties. ionike.comuoh.edu.iq By modifying the cation and anion, the properties of ILs can be tailored for specific applications, making them "designer solvents". uoh.edu.iq

ILs can act as both the reaction medium and the catalyst, simplifying processes and facilitating catalyst recycling. ionike.com They have been successfully used in a variety of organic reactions, including hydrogenations, acid-catalyzed reactions, and the synthesis of heterocyclic compounds. uoh.edu.iqmdpi.com For example, the Biginelli synthesis has been efficiently catalyzed by ionic liquids under solvent-free conditions. ionike.com Furthermore, task-specific ionic liquids, which contain functional groups, can be synthesized to act as soluble supports or reagents for organic transformations. researchgate.net The biphasic systems formed by ILs with other solvents can allow for easy separation of products and recycling of the catalyst-IL phase, enhancing the sustainability of the process. mdpi.commdpi.com

Ammonium chloride (NH₄Cl) is an inexpensive, readily available, and mild reagent that has found utility as an efficient catalyst in organic synthesis. eurjchem.com Its metal-free nature makes it an environmentally attractive option. NH₄Cl has been used to catalyze the synthesis of 2-arylbenzothiazoles from the condensation of 2-aminothiophenol with various aromatic aldehydes, achieving good to excellent yields under mild, room temperature conditions. eurjchem.com

The catalytic activity of ammonium chloride has also been demonstrated in multicomponent reactions for the synthesis of other heterocyclic structures. For instance, it effectively catalyzes the three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate to produce 2,4,5-trisubstituted imidazoles in high yields under solvent-free conditions. orientjchem.org This method offers advantages such as cost-effectiveness, high yields, and simple work-up procedures. orientjchem.org Additionally, NH₄Cl has been used to catalyze the synthesis of β-amino esters. researchgate.net

Table 2: Synthesis of Trisubstituted Imidazoles using NH₄Cl Catalyst

| Aldehyde Reactant | Product Yield (%) | Reaction Time (min) |

|---|---|---|

| 4-Chlorobenzaldehyde | 95 | 45 |

| 4-Methylbenzaldehyde | 92 | 50 |

| 4-Methoxybenzaldehyde | 93 | 50 |

| Benzaldehyde | 94 | 45 |

Data adapted from a study on the condensation of benzil, various aldehydes, and ammonium acetate. orientjchem.org

Caffeine (B1668208), a naturally occurring and biodegradable compound, has emerged as a promising green catalyst for organic synthesis. semanticscholar.org Its low cost, availability, and non-toxic nature make it an excellent alternative to conventional catalysts. nih.gov Caffeine has been successfully employed as a catalyst in various multicomponent reactions to produce complex heterocyclic molecules. semanticscholar.orgnih.gov

For example, caffeine has been used to catalyze the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles in water, offering high yields and short reaction times. purkh.com Kinetic studies on the synthesis of tetrahydrobenzo[b]pyrans from 4-chlorobenzaldehyde, malononitrile, and dimedone have been conducted using caffeine as the catalyst in an ethanol/water mixture. orientjchem.org The results of these studies indicate that caffeine can effectively promote reactions, following second-order kinetics. orientjchem.org The use of a natural and biodegradable catalyst like caffeine simplifies work-up procedures and aligns with the goals of sustainable chemistry. semanticscholar.org

Multicomponent Reactions (MCRs) Involving this compound or its Structural Analogs

Multicomponent reactions (MCRs), where multiple reactants combine in a single synthetic operation to form a final product that incorporates portions of all the reactants, represent a highly efficient and atom-economical approach in organic synthesis. These reactions are particularly valuable for creating molecular diversity and complexity in a limited number of steps. In the context of this compound and its analogs, MCRs are prominently featured in the synthesis of heterocyclic scaffolds, most notably 2-amino-4H-chromenes and Schiff bases.

Synthesis of 2-Amino-4H-chromenes and Derivatives

The synthesis of 2-amino-4H-chromenes is a well-established application of MCRs, typically involving an aromatic aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a phenolic component. These reactions provide a straightforward route to this privileged heterocyclic system.

The predominant mechanism for the three-component synthesis of 2-amino-4H-chromenes is a domino sequence initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.govchemmethod.com The process begins with the base-catalyzed reaction between the aldehyde (e.g., a substituted benzaldehyde) and the active methylene compound, typically malononitrile. scispace.com This condensation reaction forms a highly electrophilic α,β-unsaturated intermediate, often referred to as a Knoevenagel adduct. chemmethod.com

Following its formation, the phenolic reactant (such as β-naphthol, resorcinol, or 4-hydroxycoumarin) acts as a nucleophile in a Michael addition reaction, attacking the β-carbon of the unsaturated intermediate. nih.gov This step creates a new carbon-carbon bond and generates an intermediate which then undergoes an intramolecular cyclization. The final step is a tautomerization that leads to the stable aromatic 2-amino-4H-chromene ring system. This cascade reaction is highly efficient, combining three separate transformations into a single, often one-pot, procedure. researchgate.net

A wide array of catalytic systems have been developed to promote the multicomponent synthesis of 2-amino-4H-chromenes, with a focus on efficiency, mild reaction conditions, and environmental compatibility. researchgate.netresearchgate.net These catalysts are crucial for facilitating the initial Knoevenagel condensation and the subsequent Michael addition.

Organocatalysts are frequently employed, with bases such as piperidine (B6355638), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 2-aminopyridine (B139424) proving effective. nih.gov For instance, piperidine has been used in the synthesis of various 2-amino-3-cyano-4H-chromenes in ethanol. nih.gov Metal-based catalysts, including metal-organic frameworks (MOFs) like MOF-5, have also been utilized. chemmethod.comnih.gov MOF-5, for example, has been shown to effectively catalyze the reaction between 4-chlorobenzaldehyde, malononitrile, and 2-naphthol (B1666908) under solvent-free conditions. chemmethod.com

In a push towards greener chemistry, catalysts that are reusable or can function in environmentally benign solvents like water or ethanol have gained prominence. researchgate.netresearchgate.net Examples include sodium lauryl sulfate (SLS) under solvent-free conditions, animal bone meal (ABM) in water, and 3-nitrophenylboronic acid in ethanol. researchgate.netnih.govijirg.com These catalytic systems offer advantages such as high yields, short reaction times, and simple work-up procedures. researchgate.netijirg.com

Table 1: Catalytic Systems for the Synthesis of 2-Amino-4H-chromene Derivatives from Aromatic Aldehydes, Malononitrile, and Phenolic Compounds

| Aldehyde Reactant | Phenolic Reactant | Catalyst | Solvent | Reaction Time | Yield (%) |

| 4-Chlorobenzaldehyde | β-Naphthol | MOF-5 | Solvent-free | 15 min | 96 |

| Benzaldehyde | β-Naphthol | Sodium Lauryl Sulfate (SLS) | Solvent-free | 20 min | 94 |

| 4-Chlorobenzaldehyde | Resorcinol | Animal Bone Meal (ABM) | Water | 15 min | 94 |

| 4-Chlorobenzaldehyde | 4-Hydroxycoumarin | (γ-Fe2O3-Im-Py)2WO4 | Solvent-free | 25 min | 95 |

| Benzaldehyde | Sesamol | Piperidine | Ethanol | Not Specified | 74 |

| 4-Bromobenzaldehyde | Phloroglucinol | Piperidine | Ethanol | Not Specified | 47 |

Schiff Base Formation and Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govjetir.org This reaction is fundamental in the synthesis of a vast array of organic compounds and coordination complexes.

The formation of a Schiff base from an aldehyde, such as this compound, and a primary amine is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. mdpi.commdpi.com The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is typically driven to completion by the elimination of a water molecule, a step that is facilitated by acid catalysis, to form the stable C=N double bond of the imine. nih.gov

A variety of primary amines can be used in this condensation, ranging from simple alkyl and aryl amines to more complex molecules like amino acids and substituted anilines. jetir.org For example, 4-chloroaniline (B138754) has been condensed with m-nitrobenzaldehyde in the presence of glacial acetic acid as a catalyst to form the corresponding Schiff base. jetir.org Similarly, 2-chlorobenzaldehyde (B119727) has been reacted with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine in ethanol, using lemon juice as a natural acid catalyst, to yield a bis-Schiff base. nih.gov The choice of solvent and catalyst can influence the reaction rate and yield.

Schiff bases are excellent ligands in coordination chemistry due to the presence of the imine nitrogen, which can readily donate its lone pair of electrons to a metal ion. nih.gov They can act as polydentate ligands if other donor atoms, such as oxygen or sulfur, are present in the molecular structure. The synthesis of Schiff base metal complexes typically involves the reaction of a pre-synthesized Schiff base ligand with a metal salt in a suitable solvent. nih.gov

For instance, Schiff bases derived from substituted benzaldehydes and various amines have been used to form stable complexes with a range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netsbmu.ac.ir The coordination often involves the imine nitrogen and another donor atom, such as a phenolic oxygen, forming a stable chelate ring. mdpi.com These reactions are of significant interest as they can lead to complexes with diverse geometries, such as square-planar or tetrahedral, and unique physicochemical properties. sbmu.ac.ir The synthesis of a Schiff base derived from 4-chlorobenzaldehyde and 2-amino-4-(p-ethoxyphenyl)oxazole, followed by complexation with metals like Mn(II), Ni(II), Co(II), Cu(II), and Zn(II), illustrates this principle. researchgate.net

Table 2: Synthesis of Schiff Base Metal Complexes from Substituted Benzaldehydes

| Aldehyde Reactant | Amine Reactant | Metal Ion | Resulting Complex Stoichiometry (Metal:Ligand) |

| 4-Chlorobenzaldehyde | p-Chloroaniline | Not Applicable (Ligand Synthesis) | Not Applicable |

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Not Applicable (Ligand Synthesis) | Not Applicable |

| 4-Chlorobenzaldehyde | 2-Amino-4-(p-ethoxyphenyl)oxazole | Mn(II), Ni(II), Co(II), Cu(II), Zn(II) | 1:2 |

| 2-Chlorobenzaldehyde | Quinoline-3-carbohydrazide | Cu(II), Ni(II), Co(II), Cd(II), Cr(III), Fe(III) | 1:2 or 1:3 (for Cd(II)) |

| 4-Chlorosalicylaldehyde | L-Alanine | Cu(II) | 1:1 |

Quinazoline (B50416) Derivatives Synthesis

The synthesis of quinazolines, a core structure in many pharmaceuticals, can be achieved using 2-aminobenzaldehyde derivatives. A common strategy involves the condensation of a 2-aminobenzaldehyde with a suitable nitrogen-containing compound, such as an amine or ammonia (B1221849), followed by cyclization and oxidation. nih.govorganic-chemistry.org For instance, molecular iodine has been shown to catalyze the amination of the benzylic sp³ C-H bond in reactions between 2-aminobenzaldehydes and benzylamines, utilizing oxygen as the oxidant under solvent-free conditions, to produce quinazolines in good yields. nih.govorganic-chemistry.org Another approach involves the ruthenium-catalyzed dehydrogenative coupling reaction of 2-aminophenyl ketones (a related o-aminoaryl carbonyl) with amines to form the quinazoline ring system. marquette.edunih.gov These methods highlight the utility of the ortho-amino carbonyl moiety in constructing the quinazoline scaffold through C-N bond formation and subsequent cyclization.

Table 1: Catalytic Systems for Quinazoline Synthesis from 2-Aminoaryl Carbonyl Precursors

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Molecular Iodine (I₂) / O₂ | 2-Aminobenzaldehydes, Benzylamines | Transition-metal-free, solvent-free, uses oxygen as oxidant. | nih.gov |

| Ruthenium complex / Ligand | 2-Aminophenyl ketones, Amines | Highly selective dehydrogenative coupling. | marquette.edunih.gov |

| Copper-catalyzed | 2-Bromobenzyl bromides, Aldehydes, NH₄OH | One-pot tandem reaction involving amination and condensation. | nih.gov |

Benzothiazole (B30560) and Benzothiazoline (B1199338) Formation

The formation of benzothiazoles and their reduced benzothiazoline counterparts from this compound typically involves condensation with 2-aminothiophenol. mdpi.commdpi.com This reaction is one of the most common methods for synthesizing the benzothiazole core. nih.gov The process is often catalyzed and can be promoted by various means, including microwave irradiation or visible light. mdpi.commdpi.com A range of catalysts, from simple acid/oxidant systems like H₂O₂/HCl to heterogeneous nanocatalysts, have been employed to facilitate this transformation, often under green chemistry principles. mdpi.commdpi.com The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (for benzothiazoles) or exists in its cyclized, non-oxidized form (for benzothiazolines). mdpi.com

Table 2: Conditions for Benzothiazole Synthesis via Condensation of Aldehydes with 2-Aminothiophenol

| Catalyst/Condition | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94% | mdpi.com |

| NH₄Cl | Methanol-Water | Room Temp | 1 h | High | mdpi.com |

| Visible Light (Blue LED) | - | - | 6 h | - | mdpi.com |

| Microwave Irradiation | Glycerol | 100 °C | 4-8 min | 78-96% | mdpi.com |

| Cu(II)-nanosilica dendrimer | - | - | 15-90 min | 87-98% | mdpi.com |

Tetrahydrobenzo[b]pyrans Synthesis

Tetrahydrobenzo[b]pyrans are efficiently synthesized through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound like dimedone. ajgreenchem.comarabjchem.org This multicomponent reaction (MCR) is a highly atom-economical approach to creating the pyran ring system. arabjchem.org A variety of catalysts have been developed to promote this synthesis, including reusable ionic liquids, alum (NH₄Al(SO₄)₂·12H₂O), and novel nanocatalysts. ajgreenchem.comarabjchem.orgrsc.org The use of 4-chlorobenzaldehyde as a model substrate in these reactions demonstrates high yields (86–96%) and rapid reaction times (5–23 minutes), often under mild, solvent-free, or green conditions. rsc.org

Table 3: Catalysts for the Three-Component Synthesis of Tetrahydrobenzo[b]pyrans

| Catalyst | Aldehyde Example | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| [EMIM][OH] Ionic Liquid | 4-Chlorobenzaldehyde | Microwave, 30 s | Rapid reaction, reusable catalyst. | ajgreenchem.com |

| LDH@PTRMS@NDBD@CuI | 4-Chlorobenzaldehyde | 40 °C, solvent-free, 5-23 min | High yield (86-96%), catalyst recyclability. | rsc.org |

| Alum (NH₄Al(SO₄)₂·12H₂O) | Aromatic Aldehydes | 80 °C, Ethanol | Inexpensive, reusable, non-toxic catalyst. | arabjchem.org |

Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives

The synthesis of pyrazole and pyrazolone derivatives can be approached using this compound as a starting material. nih.govconnectjournals.com A common pathway involves the initial condensation of the aldehyde with a ketone (like acetophenone) to form an α,β-unsaturated ketone, known as a chalcone (B49325). orientjchem.orgresearchgate.net This chalcone intermediate is then reacted with a hydrazine (B178648) derivative (e.g., phenylhydrazine). The subsequent cyclocondensation reaction yields the final pyrazole or pyrazolone ring. orientjchem.orgresearchgate.net Alternatively, pyrazolones can be synthesized through the cyclocondensation of a hydrazine with a β-ketoester, such as ethyl acetoacetate. nih.govresearchgate.net

Table 4: Synthetic Routes to Pyrazole and Pyrazolone Derivatives

| Starting Materials | Intermediate | Reagent for Cyclization | Product Class | Reference |

|---|---|---|---|---|

| Aldehyde, Acetophenone | Chalcone | Phenylhydrazine | Pyrazolone | orientjchem.orgresearchgate.net |

| Ethyl Acetoacetate | - | Hydrazine Hydrate | Pyrazolone | nih.govresearchgate.net |

| α,β-Alkynic Aldehydes | - | Hydrazines | Pyrazole | mdpi.com |

Dihydropyridine (B1217469) Derivatives

Dihydropyridine derivatives are classically synthesized via the Hantzsch reaction. organic-chemistry.org This multicomponent reaction involves the condensation of an aldehyde (like this compound), two equivalents of a β-dicarbonyl compound (e.g., ethyl acetoacetate), and a source of nitrogen, typically ammonia or ammonium acetate. organic-chemistry.orgthepharmajournal.com The reaction is highly efficient for producing 1,4-dihydropyridine (B1200194) scaffolds, which are known for their biological activities. thepharmajournal.com The process can be catalyzed by various means and has been adapted to be more environmentally friendly, for example, by running under solvent-free conditions or in aqueous micelles. organic-chemistry.org Studies using substituted benzaldehydes have demonstrated the versatility of this reaction in creating a diverse library of dihydropyridine derivatives. asianpubs.orgnih.gov

Table 5: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Superparamagnetic MnFe₂O₄ nanoparticles, 80 °C | 1,4-Dihydropyridines | nih.gov |

| p-Nitro Acetoacetanilide, Aromatic Aldehyde, Aqueous Ammonia | Refluxing ethanol, catalyst-free | 1,4-Dihydropyridine-3,5-dicarboxamides | asianpubs.org |

| Aldehyde, β-Ketoester, Ammonia | General Hantzsch Conditions | 1,4-Dihydropyridines | organic-chemistry.org |

Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms provides insight into the formation of these diverse heterocyclic systems from this compound.

Detailed Mechanistic Studies of Key Reactions

Quinazoline Synthesis : The mechanism for quinazoline formation from 2-aminobenzaldehydes and amines generally proceeds through the initial formation of a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the ortho-amino group attacks the imine carbon. The resulting dihydroquinazoline (B8668462) intermediate is then oxidized to the aromatic quinazoline product. nih.gov In ruthenium-catalyzed versions, the reaction is believed to involve dehydrogenation steps facilitated by the metal catalyst. marquette.edu

Benzothiazole Formation : The reaction between an aldehyde and 2-aminothiophenol is initiated by the nucleophilic attack of the amino group of the thiophenol on the carbonyl carbon of the aldehyde. mdpi.com This leads to a carbinolamine intermediate which dehydrates to form a Schiff base. Subsequently, an intramolecular cyclization occurs via the attack of the thiol group onto the imine carbon. For the formation of benzothiazole, this cyclized intermediate (a benzothiazoline) undergoes oxidation to introduce the double bond and form the aromatic ring. mdpi.commdpi.com

Tetrahydrobenzo[b]pyran Synthesis : The widely accepted mechanism for this three-component reaction begins with a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile), catalyzed by a base or Lewis acid. rsc.orgresearchgate.net This forms a reactive α,β-unsaturated intermediate. The 1,3-dicarbonyl compound (e.g., dimedone) then acts as a nucleophile in a Michael addition to this intermediate. The final step is an intramolecular cyclization, where an enolate attacks the nitrile group, followed by tautomerization to yield the stable 2-amino-4H-pyran ring system. rsc.orgresearchgate.net

Pyrazole Synthesis (via Chalcones) : The mechanism starts with the base-catalyzed Claisen-Schmidt condensation of an aldehyde with a ketone to form a chalcone. The chalcone then reacts with hydrazine in a Michael-type addition, where the hydrazine adds to the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization involving the remaining hydrazine nitrogen and the carbonyl group, and subsequent dehydration to form the pyrazole ring. orientjchem.org

Dihydropyridine Synthesis (Hantzsch Reaction) : The Hantzsch synthesis mechanism involves two key intermediates. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl compound. organic-chemistry.org In parallel, a second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate. The final steps involve a Michael addition of the enamine to the unsaturated compound, followed by intramolecular cyclization and dehydration to afford the 1,4-dihydropyridine product. organic-chemistry.org

Kinetic Investigations and Rate-Determining Steps

Kinetic studies on reactions involving substituted benzaldehydes, such as the synthesis of tetrahydrobenzo[b]pyrans from 4-chlorobenzaldehyde, have shown that the reaction rate can follow second-order kinetics. orientjchem.org In one such study, the partial order of the reaction with respect to 4-chlorobenzaldehyde and malononitrile was found to be one, while it was zero for dimedone. orientjchem.org The rate-determining step is the one with the highest activation energy barrier among all steps in the reaction mechanism. fiveable.me While specific kinetic data for this compound is not extensively detailed in the available literature, principles from related reactions suggest that nucleophilic attack on the aldehyde's carbonyl group is often a critical, and potentially rate-limiting, phase.

Influence of Solvent and Temperature on Reaction Kinetics

The choice of solvent and the reaction temperature are critical parameters that significantly influence the kinetics of chemical reactions. Solvents can affect reaction rates through their polarity, which influences the stabilization of reactants, transition states, and products. tue.nl

In studies of reactions involving the closely related 4-chlorobenzaldehyde, the solvent has demonstrated a marked effect on reaction outcomes and rates. For instance, in the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol, the choice of solvent impacts the ratio of benzothiazole to benzothiazoline products. researchgate.net Water, used as a solvent in this reaction at 110 °C, was shown to be highly efficient, leading to high yields of the desired 2-substituted benzothiazole. researchgate.net The reaction rate in solvents with a higher dielectric constant has been observed to increase, which is attributed to the differential stabilization of the reactants and the activated complex in the transition state. orientjchem.org

The following table, derived from a study on 4-chlorobenzaldehyde, illustrates the effect of different solvents on the reaction time and product composition.

| Solvent | Time for Complete Consumption of 2-aminothiophenol | Thiazole/Thiazoline Ratio |

| Water | Not specified | 100/0 |

| DMSO | Not specified | 91/9 |

| Ethanol (EtOH) | Not specified | 23/61 |

| THF | Not specified | 40/51 |

| Toluene (PhMe) | Not specified | 75/18 |

| Dioxane | Not specified | 63/19 |

| NMP | Not specified | 90/10 |

| Neat (No Solvent) | Not specified | 80/15 |

This data is for the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol at 110 °C and is presented here as an illustrative example of solvent effects on a structurally related aldehyde. researchgate.net

Temperature also plays a direct role in reaction kinetics, with higher temperatures generally leading to faster reaction rates by providing the necessary activation energy. However, temperature must be carefully controlled to prevent the formation of unwanted byproducts or degradation of the desired compound. tue.nl

Role of Catalysts in Reaction Pathways

Catalysts are instrumental in synthetic chemistry for accelerating reaction rates, often by providing an alternative reaction pathway with a lower activation energy. mdpi.com They can also enhance the selectivity of a reaction, favoring the formation of a specific product.

In the context of reactions involving chlorobenzaldehydes, various catalysts have been employed. For example, caffeine has been utilized as an environmentally friendly catalyst for the three-component synthesis of tetrahydrobenzo[b]pyrans from 4-chlorobenzaldehyde. orientjchem.org The use of heterogeneous catalysts, such as Fe(OH)₃@Fe₃O₄ composite microspheres, has been explored for aldol reactions involving 4-chlorobenzaldehyde, offering benefits like high activity and ease of recycling. researchgate.net

One of the common synthetic routes to 2-aminobenzaldehydes involves the reduction of the corresponding 2-nitrobenzaldehyde. researchgate.netwiserpub.com This transformation can be achieved using various reducing agents or through catalytic hydrogenation, where a catalyst (e.g., Palladium on carbon) is essential for the reaction to proceed efficiently. wiserpub.com The catalyst facilitates the addition of hydrogen across the nitro group, leading to the desired amine. The specific choice of catalyst can influence the reaction's efficiency and selectivity, steering the pathway towards the desired this compound product.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides definitive information about the electronic environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

The ¹H NMR spectrum of 2-Amino-4-chlorobenzaldehyde is expected to display distinct signals corresponding to the aldehyde proton, the aromatic protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between 9.5 and 10.5 ppm. The protons of the amino group (NH₂) would likely produce a broad singlet. The aromatic region would show signals for the three protons on the benzene ring, with their multiplicity and chemical shifts determined by their positions relative to the electron-donating amino group and the electron-withdrawing aldehyde and chloro groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde H (CHO) | ~9.8 - 10.0 | Singlet (s) |

| Aromatic H | ~6.5 - 7.8 | Doublet (d), Doublet of doublets (dd) |

In the ¹³C NMR spectrum, each carbon atom in a unique electronic environment produces a distinct signal. For this compound, seven distinct signals are anticipated. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of 190-200 ppm. libretexts.org The six aromatic carbons will resonate in the approximate range of 115-150 ppm, with the specific shifts influenced by the attached functional groups (-NH₂, -Cl, -CHO). libretexts.orgoregonstate.edu The carbon atom bonded to the amino group will be shielded (shifted upfield) compared to the others, while the carbons bonded to the chlorine and aldehyde groups will be deshielded (shifted downfield).

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Aromatic Carbons (C-Cl) | 130 - 145 |

| Aromatic Carbons (C-NH₂) | 140 - 150 |

| Aromatic Carbons (C-H) | 115 - 135 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary functional groups.

Key vibrational modes include the N-H stretching of the primary amine, which typically appears as two distinct bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aldehyde group is expected around 2700-2900 cm⁻¹. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the aldehyde is a prominent feature, generally found in the 1680-1715 cm⁻¹ range. researchgate.netresearchgate.net Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while the C-Cl stretching frequency appears in the fingerprint region, typically between 600 and 800 cm⁻¹. analis.com.my

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular weight of this compound is 155.58 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 155, corresponding to the molecule containing the more abundant ³⁵Cl isotope. A smaller peak, known as the M+2 peak, would also be present at m/z 157 due to the presence of the ³⁷Cl isotope, with an intensity approximately one-third that of the M⁺ peak, which is characteristic for monochlorinated compounds. researchgate.net Fragmentation patterns would likely involve the loss of the aldehyde group (CHO, 29 Da) or the chlorine atom (35/37 Da).

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SC-XRD)

X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of a crystalline solid. While general XRD provides information about the crystal lattice, Single Crystal X-ray Diffraction (SC-XRD) can determine the precise three-dimensional arrangement of atoms within a molecule and how the molecules pack together in the crystal. unimi.itmdpi.com

Through SC-XRD analysis, researchers can obtain precise measurements of bond lengths, bond angles, and torsion angles in the solid state. unimi.it For a compound like this compound, SC-XRD would confirm the planarity of the benzene ring and provide the exact geometries of the amino and aldehyde substituents.

Furthermore, this technique reveals intermolecular interactions that govern the crystal packing, such as hydrogen bonding. In the case of this compound, the amino group can act as a hydrogen bond donor, potentially forming interactions with the aldehyde oxygen or the nitrogen of a neighboring molecule. Studies on the closely related compound 2-amino-4-chlorobenzonitrile (B1265954) have utilized SC-XRD to confirm its structure and analyze intermolecular N–H···N interactions that influence its crystal packing. analis.com.my Such analyses provide a complete picture of the molecule's structure in its solid form. aalto.fi

Table 4: Information Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

Supramolecular Interactions Analysis

Analysis of the crystal structure of 2-amino-4-chlorobenzonitrile reveals the presence of intermolecular hydrogen bonds, specifically N-H···N interactions, which link the molecules to form one-dimensional chains. analis.com.my Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, indicates that N···H/H···N contacts are the most significant contributors to the crystal packing. analis.com.my For this compound, it is anticipated that similar hydrogen bonding would occur, involving the amino group (N-H) as a hydrogen bond donor and the aldehyde oxygen (C=O) or the nitrogen of the amino group of a neighboring molecule as an acceptor. Furthermore, weaker interactions such as C-H···π, π···π stacking between the aromatic rings, and halogen bonding involving the chlorine atom are also likely to play a role in stabilizing the supramolecular assembly. The interplay of these forces is crucial in determining the solid-state properties of the compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for investigating the electronic properties of molecules. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic transitions within the molecule.

In a study of the related compound 2-amino-4-chlorobenzonitrile, the UV-Vis spectrum, recorded in ethanol (B145695), displayed two primary absorption peaks. analis.com.my These are attributed to the π → π* and n → π* electronic transitions. analis.com.my The π → π* transition, typically of high intensity, arises from the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the aldehyde) to a π* antibonding orbital. The position and intensity of these absorption bands are influenced by the solvent polarity and the electronic effects of the substituents on the benzene ring (the amino, chloro, and aldehyde groups).

Table 1: Expected UV-Visible Absorption Data for this compound

| Transition | Expected Wavelength Range (nm) | Associated Functional Groups |

|---|---|---|

| π → π* | 200-300 | Aromatic Ring |

Thermal Analysis (TGA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase behavior of materials. slideshare.netlibretexts.orgnetzsch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. slideshare.net For this compound, a TGA thermogram would reveal its decomposition temperature and any mass loss events that occur upon heating. This information is critical for determining the upper-temperature limit for its storage and use in chemical reactions. The analysis would indicate the temperature at which the compound begins to degrade and the number of decomposition steps involved.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. slideshare.net A DSC curve for this compound would show endothermic peaks corresponding to melting and boiling points, as well as any other phase transitions. Exothermic events, such as decomposition, can also be detected. This data provides a comprehensive thermal profile of the compound.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This is crucial for verifying the empirical formula of a newly synthesized compound or confirming the purity of a known substance. The theoretically calculated elemental composition of this compound (C7H6ClNO) serves as a benchmark for experimental results.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 54.04 |

| Hydrogen | H | 1.008 | 6.048 | 3.89 |

| Chlorine | Cl | 35.45 | 35.45 | 22.79 |

| Nitrogen | N | 14.01 | 14.01 | 9.00 |

| Oxygen | O | 16.00 | 16.00 | 10.28 |

| Total | | | 155.58 | 100.00 |

Experimental CHN analysis results that closely match these theoretical values would confirm the elemental integrity and purity of a sample of this compound.

Electron Microscopy (SEM, FESEM)

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are powerful techniques for visualizing the surface morphology and topography of solid materials at high magnifications. researchgate.net These methods are instrumental in characterizing the physical form of a crystalline or powdered sample of this compound.

An SEM or FESEM analysis would provide detailed images of the particle size, shape, and surface texture of the compound. This information is valuable for understanding its physical properties, such as solubility and dissolution rate, which can be important in pharmaceutical formulations. For instance, the images could reveal whether the compound exists as well-defined crystals, amorphous particles, or aggregates. While specific SEM or FESEM studies on this compound are not prevalent, such an analysis would be a standard step in the comprehensive solid-state characterization of the material.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is often coupled with scanning electron microscopy (SEM-EDX). qa-group.com It is used to determine the elemental composition of a sample. qa-group.com When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy of these X-rays, which allows for the identification and quantification of the elements.

For a sample of this compound, an EDX spectrum would show distinct peaks corresponding to the elements carbon (C), nitrogen (N), oxygen (O), and chlorine (Cl). The relative heights of these peaks can be used to determine the elemental ratios, providing a semi-quantitative analysis of the sample's composition. This technique is particularly useful for confirming the presence of the chlorine atom and for detecting any inorganic impurities that may be present.

Table 3: Expected EDX Elemental Data for this compound

| Element | Expected Presence | Primary X-ray Emission Line |

|---|---|---|

| Carbon (C) | Yes | Kα |

| Nitrogen (N) | Yes | Kα |

| Oxygen (O) | Yes | Kα |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and structural properties of molecules like 2-Amino-4-chlorobenzaldehyde. By approximating the many-body electronic Schrödinger equation, DFT offers a balance between computational cost and accuracy. nih.gov Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to model the behavior of such organic compounds. nih.govanalis.com.my

| Illustrative Optimized Geometrical Parameters for an Analogous Compound (2-amino-4-chlorobenzonitrile) | |

|---|---|

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C-Cl | 1.745 |

| C-N (amino) | 1.369 |

| C-C (ring) | 1.386 - 1.411 |

| C-C (nitrile) | 1.432 |

| C≡N (nitrile) | 1.146 |

| Bond Angles (°) | |

| C-C-Cl | 119.3 |

| C-C-N (amino) | 121.1 |

| C-C-C (ring) | 118.4 - 121.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comyoutube.com The HOMO acts as an electron donor, defining the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, defining its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. malayajournal.org

Computational studies on related compounds illustrate the typical energy values obtained through FMO analysis.

| Illustrative FMO Data for Related Chloro-Amino Aromatic Compounds | |||

|---|---|---|---|

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-amino-4-chlorobenzonitrile analis.com.my | -6.21 | -1.52 | 4.69 |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org | -5.28 | -1.27 | 4.01 |

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, intermediates, transition states (TS), and products. chemrxiv.org A well-studied reaction relevant to this compound is the formation of a Schiff base (imine) from an aldehyde and a primary amine. wiserpub.com

Theoretical studies on the reaction of benzaldehyde (B42025) with 4-amine-4H-1,2,4-triazole have detailed a multi-step mechanism that would be analogous for this compound. nih.govresearchgate.net

Hemiaminal Formation : The reaction initiates with a nucleophilic attack from the amine's nitrogen atom on the aldehyde's carbonyl carbon. This step proceeds through a transition state (TS1) involving hydrogen transfer from the amino group to the carbonyl oxygen, resulting in a hemiaminal intermediate. nih.govresearchgate.net

Conformational Rearrangement : The hemiaminal intermediate may undergo internal rearrangement of its aromatic rings via a second transition state (TS2) to achieve a more favorable conformation for the subsequent step. nih.gov

Dehydration : The final step is the elimination of a water molecule through a third transition state (TS3), which involves the breaking of the C-O and O-H bonds and the formation of the C=N double bond, yielding the final Schiff base product. nih.govresearchgate.net

By calculating the activation energies for each transition state, DFT can predict the rate-determining step and how substituents on the benzaldehyde ring influence the reaction kinetics. nih.gov

Supramolecular chemistry involves the study of non-covalent interactions that govern molecular assembly in the solid state and in solution. nih.govnih.gov DFT is a powerful tool for analyzing these interactions, such as hydrogen bonding, halogen bonding, and π–π stacking. bath.ac.uk For this compound, the amino group can act as a hydrogen bond donor, while the aldehyde's oxygen and the aromatic ring can act as acceptors.

Computational analysis of the crystal structure of 2-amino-4-chlorobenzonitrile revealed dominant N–H···N intermolecular hydrogen bonds and significant π–π stacking interactions, which dictate its crystal packing. analis.com.my A similar DFT-based approach could be used to predict and quantify the supramolecular synthons and self-assembly behavior of this compound, providing insight into its solid-state structure and material properties. analis.com.my

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules, such as solvents. mdpi.comrsc.org

For this compound, MD simulations could be employed to:

Analyze Solvation : Study the arrangement and dynamics of solvent molecules (e.g., water) around the solute, revealing details about hydrogen bonding networks and solvation shells. nih.gov

Explore Conformational Flexibility : Investigate the rotational barriers around single bonds, such as the C-C bond connecting the aldehyde group to the phenyl ring, and identify the most populated conformations in solution.

Simulate Reaction Dynamics : In ab initio MD simulations, the forces are calculated "on the fly" using quantum mechanical methods. This approach can be used to observe the explicit dynamics of chemical reactions, such as the role of water molecules in mediating proton transfer steps during Schiff base formation. mdpi.com

Quantum Chemical Studies on Reaction Trajectories

The study of reaction trajectories involves tracing the path of atomic nuclei on a quantum mechanically calculated potential energy surface during a chemical transformation. nih.gov These advanced computational methods provide a highly detailed, dynamic picture of a reaction, moving beyond the static analysis of stationary points (reactants, products, transition states).

Recently developed computational techniques combine automated reaction path search methods with kinetics to explore complex reaction networks. nih.govresearchgate.net Such methods can be used in a "reverse" direction to predict potential reactants from a given product by tracing reaction paths backward. This approach has the potential to be a powerful tool for discovering novel synthetic routes. nih.gov Although computationally intensive, these methods could theoretically be applied to the reactions of this compound to explore all possible reaction pathways, identify competing side reactions, and understand the precise sequence of bond-breaking and bond-forming events. nih.govresearchgate.net

Prediction of Spectroscopic Properties

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. researchgate.net For this compound, theoretical calculations can provide valuable information about its vibrational, electronic, and nuclear magnetic resonance spectra. These predictions are typically achieved through methods rooted in quantum mechanics, most notably Density Functional Theory (DFT). nih.gov

The process begins with the optimization of the molecule's ground-state geometry. Using a selected functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)), the calculation finds the lowest energy conformation of the molecule. nih.govanalis.com.my Once the geometry is optimized, further calculations can be performed to predict various spectroscopic parameters.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. uit.no These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. The results can be used to simulate the infrared (IR) and Raman spectra. Each calculated frequency can be assigned to specific molecular motions, such as the stretching of the C=O bond in the aldehyde group, the N-H stretching of the amino group, or the C-Cl stretching. analis.com.my It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption properties, observed in UV-Vis spectroscopy, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). rajpub.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. rajpub.com The results provide the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). analis.com.my Such calculations can be performed for the molecule in the gas phase or by incorporating a solvent model to predict how the spectral properties might change in different chemical environments. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard and reliable approach for calculating nuclear magnetic shielding tensors. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts can be directly compared with experimental spectra to aid in the assignment of signals. nih.gov

While comprehensive computational studies detailing the predicted spectroscopic properties for this compound are not widely available in surveyed research literature, the methodologies described are standard practice. Such studies would aim to reproduce experimental findings, like the known NMR chemical shifts, to validate the computational model before using it to predict other properties.

Below are the experimentally determined NMR data for this compound, which serve as a benchmark for theoretical predictions.

Table 1: Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 9.78 | s | - | -CHO |

| ¹H | 7.45 | d | - | Ar-H |

| ¹H | 7.26-7.23 | m | - | Ar-H |

| ¹H | 6.62 | d | - | Ar-H |

| ¹H | 6.13 | br | - | -NH₂ |

| ¹³C | 192.9 | - | - | -CHO |

| ¹³C | 148.4 | - | - | Ar-C |

| ¹³C | 135.3 | - | - | Ar-C |

| ¹³C | 134.3 | - | - | Ar-C |

| ¹³C | 120.8 | - | - | Ar-C |

| ¹³C | 119.3 | - | - | Ar-C |

| ¹³C | 117.7 | - | - | Ar-C |

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The ortho-amino aldehyde structure is a classic precursor for annulation reactions, enabling the formation of fused ring systems. This compound is a key starting material for synthesizing various classes of heterocycles.

Chromenes and Tetrahydrobenzo[b]pyrans

The synthesis of 2-amino-4H-chromenes and their tetrahydrobenzo[b]pyran analogues is frequently accomplished through a one-pot, three-component reaction. chemmethod.comorgchemres.orgresearchgate.net This reaction typically involves an aldehyde, an active methylene (B1212753) compound such as malononitrile (B47326), and a C-H activated acidic compound like dimedone or naphthol. ajgreenchem.com While this is a versatile method for a wide range of aromatic aldehydes, specific research detailing the use of 2-Amino-4-chlorobenzaldehyde in these multicomponent reactions is not extensively documented. The presence of the ortho-amino group could potentially lead to alternative reaction pathways or require modified catalytic systems.

Quinazolines

The construction of the quinazoline (B50416) skeleton is a well-established application for 2-aminoaryl aldehydes. This compound is an ideal substrate for reactions analogous to the Friedländer synthesis, which traditionally yields quinolines but can be adapted for quinazolines. wikipedia.orgnih.gov In these syntheses, the 2-amino group and the adjacent aldehyde group of this compound react with various substrates to form the fused pyrimidine (B1678525) ring of the quinazoline system.

For instance, the reaction of 2-aminobenzaldehydes with amines, catalyzed by transition metals or mediated by an oxidant, can yield 2-substituted quinazolines. nih.govmarquette.edu The reaction mechanism typically begins with the formation of an imine between the aldehyde of this compound and a primary amine, followed by intramolecular cyclization and subsequent oxidation to furnish the aromatic quinazoline ring. nih.gov This approach allows for the introduction of diverse substituents at the 2-position of the resulting 7-chloroquinazoline (B1588860) core.

| Reactant Partner | General Conditions | Product Type | Reference Method |

|---|---|---|---|

| Ketones with α-methylene group | Acid or base catalysis | 2,3-Disubstituted Quinolines (Friedländer Annulation) | wikipedia.orgresearchgate.net |

| Primary Amines (e.g., Benzylamines) | Oxidative or dehydrogenative coupling (e.g., I₂, O₂; Ru/Ni catalysts) | 2-Substituted Quinazolines | nih.govmarquette.eduorganic-chemistry.org |

| Nitriles | Lewis acid catalysis (e.g., TMSOTf), microwave irradiation | 2,4-Disubstituted Quinazolines (from 2-aminobenzophenones) | nih.gov |

| Amides | Iridium-catalyzed acceptorless dehydrogenative coupling | 2-Substituted Quinazolines | organic-chemistry.org |

Pyrazoles and Pyrazolones

The synthesis of pyrazoles generally relies on the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, such as a 1,3-diketone or an α,β-unsaturated ketone. organic-chemistry.orgmdpi.com this compound can act as a precursor to the required α,β-unsaturated system through an initial Knoevenagel condensation with an active methylene compound. The resulting intermediate could then undergo cyclocondensation with hydrazine to yield a pyrazole (B372694). However, direct, one-pot multicomponent reactions starting from this compound to form pyrazoles are not widely reported in the literature.

Dihydropyridines

Precursor for Complex Molecular Architectures

The true synthetic power of this compound lies in its potential as a strategic starting point for complex, multi-step syntheses. The distinct reactivity of the ortho-amino and aldehyde groups allows for selective, sequential transformations.

For example, the aldehyde can first participate in a cyclization reaction, such as the aforementioned quinazoline synthesis, to create a fused heterocyclic core. The resulting 7-chloro-substituted quinazoline preserves the amino group (now part of the heterocyclic system) and the chlorine atom as synthetic handles for further elaboration. The chlorine atom, in particular, is well-suited for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. These subsequent reactions allow for the attachment of a wide array of aryl, alkyl, or amino substituents, enabling the construction of intricate, three-dimensional molecular architectures that would be difficult to access through other means. This stepwise approach, beginning with a simple building block like this compound, provides a powerful strategy for accessing libraries of complex molecules for medicinal chemistry and materials science.

Synthesis of Chloramphenicol Analogs

Research has explored the use of this compound in the synthesis of analogs of chloramphenicol, a broad-spectrum antibiotic. This highlights its utility in modifying existing drug structures to potentially develop new therapeutic agents.

Derivatives with Enhanced Reactivity

The amino and aldehyde groups can be modified to create derivatives with altered or enhanced reactivity, making them suitable for a broader range of synthetic transformations. For instance, the amino group can be acylated or the aldehyde group can be converted to an imine.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The presence of both a nucleophilic amino group and an electrophilic aldehyde group makes this compound an ideal candidate for the design of novel MCRs to generate diverse molecular scaffolds.

Emerging Research Directions in the Chemistry of 2 Amino 4 Chlorobenzaldehyde

The compound 2-Amino-4-chlorobenzaldehyde continues to be a focal point of research due to its utility as a versatile building block in organic synthesis. Current investigations are centered on enhancing the efficiency, selectivity, and sustainability of its synthesis and subsequent transformations. Emerging trends include the development of advanced catalytic systems, the discovery of novel reaction pathways, the application of computational chemistry for mechanistic insights, and the integration of modern automated and flow chemistry techniques.

常见问题

Q. What are the recommended laboratory-scale synthesis routes for 2-Amino-4-chlorobenzaldehyde?

The compound can be synthesized via selective chlorination of 2-aminobenzaldehyde using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent over-chlorination. For example, controlled addition of PCl₅ in anhydrous dichloromethane at 0–5°C minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity .

Q. What safety protocols are essential for handling this compound?

Due to its light and air sensitivity, store the compound in amber glass containers under inert gas (e.g., argon) at 2–8°C. Use nitrile gloves (tested for permeability) and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile by-products like hydrogen chloride (HCl). Emergency measures: Flush exposed skin with water for 15 minutes; use eyewash stations immediately upon contact .

Q. Which analytical methods validate the purity and structural integrity of this compound?